molecular formula C7H11Br2ClF2O3 B14348173 Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol CAS No. 98041-07-7

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol

Cat. No.: B14348173
CAS No.: 98041-07-7
M. Wt: 376.42 g/mol
InChI Key: MQWOTEPDIIIDCE-UHFFFAOYSA-N
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Description

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to halogenation and subsequent functional group modifications. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The halogen atoms can be reduced to form less halogenated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a less halogenated alcohol.

Scientific Research Applications

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, dibromo-: A simpler compound with two bromine atoms and an acetic acid moiety.

    Hexane, 1,2-dibromo-: Contains two bromine atoms on a hexane backbone.

    2,3-Dibromo-2,3-dimethylbutane: A structurally similar compound with two bromine atoms and a butane backbone.

Uniqueness

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is unique due to the combination of multiple halogen atoms and a hydroxyl group on a single molecule. This structural complexity provides distinct chemical properties and reactivity compared to simpler halogenated compounds.

Properties

CAS No.

98041-07-7

Molecular Formula

C7H11Br2ClF2O3

Molecular Weight

376.42 g/mol

IUPAC Name

acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol

InChI

InChI=1S/C5H7Br2ClF2O.C2H4O2/c1-4(7,2-6)5(9,10)3(8)11;1-2(3)4/h3,11H,2H2,1H3;1H3,(H,3,4)

InChI Key

MQWOTEPDIIIDCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(CBr)(C(C(O)Cl)(F)F)Br

Origin of Product

United States

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